(Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
Description
(Z)-2-(5-(2-(Allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a rhodanine-based compound featuring a benzylidene moiety substituted with an allyloxy group at the ortho position. The rhodanine core (4-oxo-2-thioxothiazolidine) is a well-known pharmacophore associated with diverse biological activities, including enzyme inhibition, anticancer, and antioxidant effects .
Properties
IUPAC Name |
2-[(5Z)-4-oxo-5-[(2-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S2/c1-2-7-20-11-6-4-3-5-10(11)8-12-14(19)16(9-13(17)18)15(21)22-12/h2-6,8H,1,7,9H2,(H,17,18)/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREITSQAJKJJSQ-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for its diverse biological activities. The structural formula can be represented as follows:
The biological activity of (Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit aldose reductase (AR), an enzyme implicated in diabetic complications due to its role in converting glucose to sorbitol. This inhibition can mitigate the accumulation of sorbitol, thereby reducing oxidative stress and cellular damage in diabetic tissues .
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, exhibiting both bactericidal and bacteriostatic effects. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
2. Anticancer Activity
The compound has shown promising results in inhibiting the proliferation of cancer cells in vitro, particularly against human cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines ranged from 7.0 to 20.3 µM, indicating significant potency .
3. Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, (Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid exhibits anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This activity is particularly relevant in the context of chronic inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiazolidinone structure can significantly influence biological activity. For instance, the introduction of different substituents on the benzylidene moiety has been correlated with enhanced potency against specific targets. Compounds with bulky or electron-donating groups generally exhibit improved binding affinity to target enzymes like aldose reductase .
Case Study 1: Aldose Reductase Inhibition
A study involving a series of thiazolidinone derivatives revealed that (Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid was one of the most potent inhibitors of aldose reductase, with an IC50 value significantly lower than that of epalrestat, a clinically used AR inhibitor. Molecular docking studies confirmed strong binding interactions at the active site of the enzyme .
Case Study 2: Anticancer Efficacy
In vitro assays demonstrated that this compound inhibited cell migration in A549 lung cancer cells in a concentration-dependent manner. Immunofluorescence microscopy indicated that it disrupts microtubule dynamics, similar to established chemotherapeutics like Taxol .
Data Summary
| Biological Activity | IC50 Values | Target |
|---|---|---|
| Aldose Reductase Inhibition | < 0.5 µM | AR |
| Anticancer Activity | 7.0 - 20.3 µM | A549, PC-3, HepG2 |
| Antimicrobial Activity | Varies by strain | Various Gram-positive/negative bacteria |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The rhodanine scaffold allows extensive structural diversification. Key analogs and their properties are summarized below:
Table 1: Comparison of Rhodanine Derivatives
Key Observations:
- Substituent Effects on Melting Points : Bulky aromatic groups (e.g., benzimidazole in ) increase melting points (>300°C), likely due to enhanced intermolecular interactions . Allyloxy or cinnamyloxy groups (, target compound) reduce melting points, suggesting lower crystallinity .
- Synthetic Methods: The target compound’s synthesis likely involves Knoevenagel condensation, similar to and . Eco-friendly methods (e.g., deep eutectic solvents in ) are emerging as sustainable alternatives .
- Chirality : L- and D-isomers () exhibit distinct optical rotations (e.g., [α]25D +166.83° for compound 41), highlighting stereochemistry’s role in molecular interactions .
Enzyme Inhibition
- Aldose Reductase (ALR2) Inhibition : Pyrazinyl-substituted analogs () show mixed-type inhibition with IC50 values <1 µM, outperforming epalrestat. The allyloxy group’s electron-donating nature may similarly enhance binding to ALR2’s hydrophobic pocket .
- Topoisomerase Inhibition : Benzimidazole-rhodanine conjugates () exhibit high potency (e.g., 92% yield for compound 3b), likely due to π-π stacking with DNA-enzyme complexes .
Anticancer Activity
- Cytotoxicity : Chlorophenylfuran derivatives () induce apoptosis in leukemia cells (e.g., HL-60), with IC50 values correlating with substituent electronegativity .
- Microtubule Interaction: Dimethylamino-substituted rhodanines () act as antiproliferative agents by disrupting tubulin polymerization .
Antioxidant Activity
- QSAR studies () reveal that electron-withdrawing groups (e.g., fluorophenyl in 3b) enhance antioxidant capacity by stabilizing radical intermediates .
Structure-Activity Relationships (SAR)
- Electron-Donating Groups : Allyloxy and methoxy groups improve solubility but may reduce target affinity compared to halogenated analogs.
- Aromatic Bulk : Bulky substituents (e.g., benzimidazole, diphenylpyrazole) enhance thermal stability and enzyme inhibition but may limit cell membrane penetration .
Q & A
Q. Key Data :
| Step | Reagents/Conditions | Yield Range | Characterization Methods |
|---|---|---|---|
| 1 | AcOH, NaOAc, reflux | 24–73% | ^1H/^13C NMR, elemental analysis |
| 2 | MeOH recrystallization | – | Melting point (172–280°C) |
How do substituents on the aldehyde component influence reaction yield and product purity?
Advanced
The aldehyde’s electronic and steric properties critically affect yield and purity. For example:
- Electron-donating groups (e.g., methoxy, benzyloxy) enhance reactivity, leading to higher yields (e.g., 73% for 4-benzyloxy-3-methoxybenzaldehyde) .
- Steric hindrance from bulky substituents reduces yield (e.g., 24% for 3-phenylethoxy derivatives) .
- Crystallization efficiency : Polar aldehydes improve recrystallization in methanol, while nonpolar variants require acetic acid-DMF mixtures .
Contradiction Note : Yields vary widely (24–73%) across studies due to differences in aldehyde stoichiometry and work-up protocols .
What spectroscopic and analytical methods confirm the structure and purity of this compound?
Q. Basic
- ^1H/^13C NMR : Key signals include the allyloxy benzylidene proton (δ 7.2–8.1 ppm, singlet) and the thioxothiazolidinone carbonyl (δ 170–175 ppm) .
- Elemental analysis : Matches calculated C, H, N values (e.g., C 57.82–60.26%; H 4.12–4.45%) .
- Melting point : A narrow range (e.g., 172–175°C) indicates purity .
What strategies optimize reaction yields in thiazolidinone derivative synthesis?
Q. Advanced
- Catalyst tuning : Sodium acetate (45 mmol) enhances condensation efficiency vs. piperidine, which may cause side reactions .
- Solvent selection : Acetic acid improves solubility of aromatic aldehydes vs. ethanol, which is better for aliphatic variants .
- Reaction time : Extended reflux (4–6 hours) maximizes conversion for sterically hindered aldehydes .
Q. Advanced
- DFT calculations : Model electrophilic attack sites (e.g., C5 of thiazolidinone) and tautomeric equilibria .
- Molecular docking : Predict interactions with biological targets (e.g., Topo II inhibition in ) .
Data Insight : Substituents at C5 (allyloxy vs. benzyloxy) alter HOMO-LUMO gaps by 0.5–1.2 eV, affecting redox stability .
How do researchers analyze structure-activity relationships (SAR) for anticancer activity?
Q. Advanced
- Bioisosteric replacement : Substitute the allyloxy group with halogenated or electron-withdrawing groups to enhance DNA intercalation .
- In vitro assays : MTT tests on cancer cell lines (e.g., IC₅₀ values) correlate with thioxo group’s electron-withdrawing capacity .
Case Study : L/D-Phenylalanine derivatives () show enantiomer-specific Topo II inhibition, with D-isomers exhibiting 2–3× higher potency .
What are common pitfalls in scaling up synthesis from milligram to gram quantities?
Q. Advanced
- Exothermic side reactions : Poor heat dissipation during aldehyde condensation causes decomposition. Solution: Use jacketed reactors with controlled cooling .
- Recrystallization challenges : Scale-up reduces solvent purity, leading to oiling out. Solution: Gradient cooling in acetic acid/water (3:1) .
How can contradictory biological activity data be reconciled across studies?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
